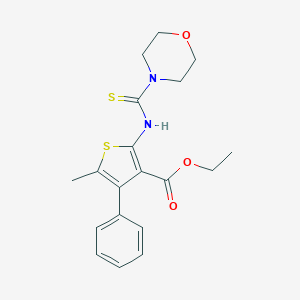
Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate is a chemical compound that has been the subject of scientific research in recent years. This compound is of particular interest due to its potential applications in the field of medicine, specifically in the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and proteins that are involved in various disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of COX-2. It has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, it has been shown to have anticancer properties by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to determine its efficacy in certain disease models.
Orientations Futures
There are several future directions for research on Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to explore its mechanism of action in more detail, which may help identify new targets for drug development. Additionally, it may be useful to investigate the potential side effects of this compound in order to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate involves several steps. The first step involves the reaction of 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of a base. This reaction results in the formation of this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to have anticancer, anti-inflammatory, and antidiabetic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H22N2O3S2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-(morpholine-4-carbothioylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3S2/c1-3-24-18(22)16-15(14-7-5-4-6-8-14)13(2)26-17(16)20-19(25)21-9-11-23-12-10-21/h4-8H,3,9-12H2,1-2H3,(H,20,25) |
Clé InChI |
DLILFZHJTJDTRV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCOCC3 |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B274906.png)
![methyl 2-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274908.png)
![methyl 2-[[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274911.png)
![methyl 2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274913.png)
![methyl 2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274914.png)
![methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274915.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274925.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274931.png)
![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)
![Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274952.png)
![Diethyl 3-methyl-5-[(6-methylpyridin-2-yl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B274953.png)
